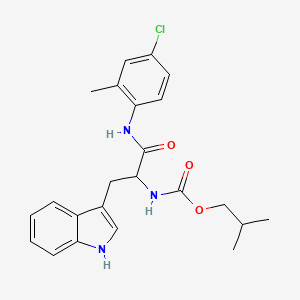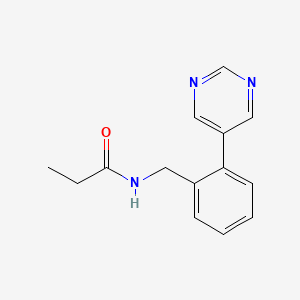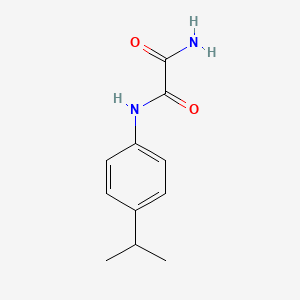
N-(4-chloro-2-methylphenyl)-N-(isobutoxycarbonyl)tryptophanamide
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-N-(isobutoxycarbonyl)tryptophanamide, also known as MIPT, is a synthetic tryptamine derivative that has been used in scientific research for its potential therapeutic properties. MIPT belongs to the class of compounds called designer drugs, which are created in the laboratory to mimic the effects of existing drugs.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-N-(isobutoxycarbonyl)tryptophanamide is not fully understood, but it is believed to work by modulating the activity of the serotonin system in the brain. This compound is a partial agonist at the 5-HT1A receptor, which is involved in regulating mood and anxiety. It may also interact with other serotonin receptors, such as the 5-HT2A receptor, which is involved in hallucinations and other psychedelic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of serotonin and other neurotransmitters in the brain, and may also increase neurogenesis, or the growth of new neurons. This compound has also been shown to have anti-inflammatory effects, and may have potential as a treatment for conditions such as rheumatoid arthritis and other autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methylphenyl)-N-(isobutoxycarbonyl)tryptophanamide has several advantages for lab experiments, including its high potency and selectivity for the serotonin system. It is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, this compound has some limitations as well, including its potential for abuse and its lack of selectivity for specific serotonin receptors. This compound is also not approved for human use and may have unknown side effects.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-N-(isobutoxycarbonyl)tryptophanamide. One area of interest is its potential as a treatment for depression and anxiety. This compound may also have potential as a tool for studying the serotonin system and its role in mood and behavior. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects. Overall, this compound shows promise as a potential therapeutic agent and tool for scientific research.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-N-(isobutoxycarbonyl)tryptophanamide has been used in scientific research as a potential therapeutic agent for a variety of conditions, including depression, anxiety, and addiction. It has been shown to have antidepressant and anxiolytic effects in animal models, and may also have potential as a treatment for substance abuse disorders. This compound has also been studied for its potential as a tool for studying the serotonin system in the brain.
Propriétés
IUPAC Name |
2-methylpropyl N-[1-(4-chloro-2-methylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3/c1-14(2)13-30-23(29)27-21(11-16-12-25-20-7-5-4-6-18(16)20)22(28)26-19-9-8-17(24)10-15(19)3/h4-10,12,14,21,25H,11,13H2,1-3H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLSDQXXECQOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-furyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B3899601.png)

![1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol](/img/structure/B3899627.png)
![ethyl 2-(3-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3899629.png)

![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}ethanol](/img/structure/B3899647.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3899649.png)
![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B3899667.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3899684.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B3899694.png)
![2-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B3899699.png)
![3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6-diphenyl-1,2,4-triazine](/img/structure/B3899702.png)